Anisole-d8 is the perdeuterated isotopologue of anisole, where all eight hydrogen atoms are replaced with deuterium. This isotopic substitution provides a distinct mass shift (M+8) and unique spectroscopic properties compared to its non-deuterated counterpart, without significantly altering its core chemical behavior such as boiling point or solubility. These characteristics make it an essential tool for applications requiring precise quantification, such as an internal standard in mass spectrometry, or for mechanistic and structural elucidation studies where isotopic tracking is necessary.
Direct substitution of Anisole-d8 with standard anisole (CAS 100-66-3) is infeasible for its primary, procurement-driving applications. Quantitative mass spectrometry methods rely on the +8 mass difference to distinguish the internal standard from the native analyte, a separation that is impossible with unlabeled anisole. Similarly, in NMR spectroscopy, the use of a deuterated material is critical to avoid overwhelming the spectrum with solvent signals, allowing for clear observation of the analyte. For mechanistic studies using vibrational spectroscopy or in materials science applications involving neutron scattering, the unique properties conferred by the carbon-deuterium bonds are the specific reason for its selection, making standard anisole an invalid alternative.
The use of a stable isotope-labeled internal standard (SIL-IS) like Anisole-d8 is the established gold standard for correcting variability in quantitative mass spectrometry. Because it is chemically and physically almost identical to native anisole, it co-elutes chromatographically and experiences the same matrix effects and ionization suppression. The mass spectrometer, however, easily distinguishes it from the analyte due to its higher mass (M+8). This allows for a precise ratio of analyte to standard to be measured, correcting for sample loss during preparation and ensuring high accuracy and reproducibility, which is not possible with structurally similar but non-isotopic standards.
| Evidence Dimension | Mass-to-charge (m/z) ratio separation |
| Target Compound Data | Molecular Weight: 116.19 (M+8) |
| Comparator Or Baseline | Anisole (CAS 100-66-3): Molecular Weight 108.14 (M) |
| Quantified Difference | +8 Da mass shift |
| Conditions | Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis. |
This mass difference is essential for accurate quantification in complex matrices, as it allows the standard to be distinguished from the analyte while perfectly mimicking its analytical behavior.
In small-angle neutron scattering (SANS), the ability to distinguish between different components in a mixture (e.g., a polymer in a solvent) depends on the difference in their neutron scattering length densities (SLD), known as contrast. Hydrogen and deuterium have vastly different neutron scattering lengths. By using perdeuterated molecules like Anisole-d8, researchers can precisely tune the SLD of a component or solvent. This "contrast matching" technique allows specific parts of a complex system to be rendered effectively "invisible" to neutrons, thereby highlighting the structure and dynamics of the other components. This is a unique capability of deuterated compounds that cannot be replicated with their hydrogenated counterparts or other chemical analogs.
| Evidence Dimension | Neutron Scattering Length |
| Target Compound Data | Deuterium (²H) has a coherent scattering length of +6.671 fm. |
| Comparator Or Baseline | Hydrogen (¹H) has a coherent scattering length of -3.740 fm. |
| Quantified Difference | Opposite signs and significantly different magnitudes, enabling high contrast. |
| Conditions | Small-Angle Neutron Scattering (SANS) experiments on soft matter, polymers, or biological systems. |
Procurement of Anisole-d8 is non-negotiable for SANS studies requiring contrast variation to probe the structure of multi-component systems, as no other type of molecule provides this capability.
The vibrational frequencies of chemical bonds are highly dependent on the mass of the constituent atoms. Replacing hydrogen with heavier deuterium in Anisole-d8 causes a significant shift in the vibrational frequencies of C-D bonds compared to the C-H bonds in standard anisole. For example, the asymmetrical C-O-C stretch in anisole appears around 1250 cm⁻¹. In deuterated aromatics, C-D stretching modes appear in a region (typically ~2100-2300 cm⁻¹) that is free from other common vibrations, providing a clear spectroscopic window. This isotopic shift allows researchers to precisely track the fate of the anisole molecule or its specific bonds during a chemical reaction or physical interaction, which is impossible with the non-deuterated form where C-H signals can overlap with other species.
| Evidence Dimension | Infrared (IR) Stretching Frequencies |
| Target Compound Data | Aromatic C-D stretch: ~2250-2300 cm⁻¹; Methyl C-D stretch: ~2100-2250 cm⁻¹ (estimated based on general C-D frequencies). |
| Comparator Or Baseline | Anisole C-H stretch (aromatic and sp³): ~2838-3000 cm⁻¹; Asymmetric C-O-C stretch: ~1250 cm⁻¹. |
| Quantified Difference | C-D stretching frequencies are ~700-900 cm⁻¹ lower than C-H equivalents, shifting them into a clear diagnostic region of the IR spectrum. |
| Conditions | Infrared or Raman spectroscopy for reaction monitoring or structural analysis. |
This distinct spectral signature enables unambiguous tracking of the molecule in complex chemical environments, providing definitive evidence for reaction mechanisms or binding modes.
For quantifying anisole or related metabolites in complex biological or environmental samples (e.g., plasma, soil, water) via LC-MS or GC-MS. Anisole-d8 serves as the ideal internal standard, co-eluting with the analyte and compensating for matrix interference and extraction inefficiencies, thereby ensuring the highest level of accuracy and regulatory compliance.
As a deuterated monomer or precursor for synthesizing labeled polymers. The resulting materials can be analyzed with techniques like SANS, where the deuterium labeling provides essential contrast to elucidate polymer chain conformation, aggregation, and dynamics in blends or solutions.
For use in studies designed to understand reaction mechanisms. By monitoring the distinct vibrational signatures of the C-D bonds via in-situ IR or Raman spectroscopy, researchers can determine whether specific bonds on the anisole moiety are broken or formed, providing direct evidence for proposed catalytic cycles or reaction pathways.
When studying analytes soluble in anisole using ¹H-NMR, using Anisole-d8 as the solvent prevents the large solvent proton signals from obscuring the signals from the compound of interest. Its deuterium signal can also be used by the spectrometer to lock the magnetic field, enhancing spectral stability.
Flammable;Irritant